methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5(4H)-ylidene)methyl]benzoate
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Overview
Description
Synthesis Analysis
Methyl benzoate compounds are prepared by reacting various benzoic acids with methanol using an acidic catalyst . A novel visible-light-induced three-component reaction for the construction of complex 2,4,5-trisubstituted oxazoles, which are valuable in medicinal chemistry, from simple and readily available iodonium-phosphonium hybrid ylides, carboxylic acids, and nitriles has been reported .Chemical Reactions Analysis
The compound can undergo a series of reactions. For instance, it can participate in a visible-light-induced three-component reaction for the construction of complex 2,4,5-trisubstituted oxazoles .Scientific Research Applications
Synthesis and Application in Organic Chemistry
Methyl-2-formyl benzoate, a compound with a similar structural framework, serves as a significant precursor in the synthesis of bioactive molecules due to its diverse pharmacological activities. It is utilized in the synthesis of antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral compounds. Its role in organic synthesis emphasizes its importance in the pharmaceutical industry, showcasing its versatility as a substrate for the development of medical products (Farooq & Ngaini, 2019).
Role in Heterocyclic Compound Synthesis
The compound's structural similarity to 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-one derivatives underscores its potential as a building block for heterocyclic compounds. These derivatives are essential for synthesizing pyrazolo-imidazoles, thiazoles, spiropyridines, and other heterocycles, highlighting the compound's contribution to the development of novel heterocyclic compounds and dyes (Gomaa & Ali, 2020).
Importance in Metal Passivators and Light-sensitive Materials
5,5′-Methylene-bis(benzotriazole), related to the compound , acts as an intermediate in creating metal passivators and light-sensitive materials. This demonstrates the compound's significance in materials science, particularly in developing protective coatings and photosensitive materials (Gu et al., 2009).
Application in Medicinal Chemistry
The thiazolidinedione scaffold, part of the compound's structure, has been explored for its therapeutic potential, particularly as PTP 1B inhibitors. This application is crucial in designing treatments for insulin resistance and Type 2 Diabetes Mellitus, highlighting the compound's relevance in developing novel therapeutic agents (Verma et al., 2019).
Quinazoline-4(3H)-ones in Medicinal Chemistry
Quinazoline derivatives, sharing structural similarities with the compound, have shown significant biological activities, including antibacterial properties. The stability of the quinazoline nucleus allows for the introduction of various bioactive moieties, underscoring the compound's potential in creating new medicinal agents (Tiwary et al., 2016).
Safety and Hazards
The safety data sheet for methyl benzoate indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It has acute oral toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, respiratory sensitization, and specific target organ toxicity (single exposure). The target organs include the respiratory system .
Future Directions
Methyl benzoates are intermediate compounds in the chemical industry that are directly used as spices, additives in daily chemical products, and preservatives . The development of efficient methods for preparing oxazole scaffolds has been a hot and challenging topic for organic synthetic chemists . Therefore, the future directions of this compound could be in the development of more efficient and eco-friendly synthetic procedures for preparing highly substituted oxazole derivatives from readily available starting materials .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, leading to changes in cellular function . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Thiazole derivatives have been found to exhibit their potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, cns, melanoma, ovarian, renal, and prostate .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents suggests that the compound’s action may be influenced by the chemical environment .
Properties
IUPAC Name |
methyl 4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-17-11(16)8-4-2-7(3-5-8)6-9-10(15)14-12(13)18-9/h2-6H,1H3,(H2,13,14,15)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVPDAFREEZSBDU-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C\2/C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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